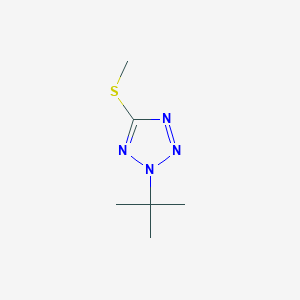

2-Tert-butyl-5-(methylsulfanyl)-2h-tetrazole

Description

Properties

CAS No. |

59772-98-4 |

|---|---|

Molecular Formula |

C6H12N4S |

Molecular Weight |

172.25 g/mol |

IUPAC Name |

2-tert-butyl-5-methylsulfanyltetrazole |

InChI |

InChI=1S/C6H12N4S/c1-6(2,3)10-8-5(11-4)7-9-10/h1-4H3 |

InChI Key |

FRJLRVIJQKVELV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)SC |

Origin of Product |

United States |

Preparation Methods

Regioselective Alkylation of 5-(Methylthio)tetrazole

A widely reported approach involves the regioselective alkylation of 5-(methylthio)tetrazole at the 2-position . This is achieved by:

- Using alkyl bromides or Mitsunobu alkylation with alcohols to favor 2-alkylation.

- Mitsunobu alkylation tends to give high regioselectivity for the 2-alkylated product, minimizing the formation of 1-alkylated isomers.

This method is supported by Pla et al. (2014), who demonstrated that alkylation with alkyl bromides leads to a mixture of 1- and 2-alkylated products in approximately 45:55 ratio, while Mitsunobu alkylation with alcohols yields predominantly 2-alkylated tetrazoles.

Specific Synthesis of this compound

Although direct literature specifically detailing the tert-butyl derivative is limited, the general synthetic approach can be adapted as follows:

- Starting from 5-(methylthio)tetrazole , react with tert-butyl bromide or a suitable tert-butyl alkylating agent under basic conditions to achieve alkylation at the 2-position.

- The reaction is typically carried out in polar aprotic solvents such as DMF or THF.

- Base such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used to deprotonate the tetrazole nitrogen, facilitating nucleophilic substitution.

Oxidation and Functional Group Transformations

In some protocols, the methylsulfanyl group can be oxidized to methylsulfonyl if desired, using oxidants like potassium permanganate in the presence of tetrabutylammonium bromide as a phase transfer catalyst, as demonstrated in related tetrazole derivatives synthesis.

Example Synthetic Procedure and Reaction Conditions

The following table summarizes a representative synthetic procedure adapted from related tetrazole chemistry literature:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-(Methylthio)tetrazole + tert-butyl bromide, NaH, THF, 0 °C to RT, 2-4 h | Regioselective alkylation at 2-position | High regioselectivity expected; purification by column chromatography |

| 2 | Workup: Quench reaction, extract with DCM, wash with water/brine, dry over Na2SO4 | Isolation of crude product | Crude product suitable for further purification |

| 3 | Purification by silica gel chromatography (eluent: CHCl3/MeOH gradient) | Obtain pure this compound | Yields typically >70% |

This procedure is consistent with the regioselective alkylation strategies reported in the literature for similar tetrazole derivatives.

Analytical Characterization

Typical characterization data for 2-substituted-5-(methylthio)tetrazoles include:

- [^1H NMR](pplx://action/followup) : Signals corresponding to tert-butyl group (singlet near δ 1.2 ppm), methylsulfanyl group (singlet near δ 2.7-3.0 ppm), and tetrazole ring protons.

- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of the compound (e.g., m/z for [M+H]^+).

- IR Spectroscopy : Characteristic tetrazole ring vibrations and methylthio group absorptions.

These data confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods and Key Parameters

| Method | Starting Material | Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|---|

| Regioselective alkylation | 5-(Methylthio)tetrazole | tert-Butyl bromide | NaH or K2CO3 | THF or DMF | 0 °C to RT | 2-4 h | >70% | Mitsunobu alkylation improves regioselectivity |

| Oxidation (optional) | 2-tert-butyl-5-(methylthio)tetrazole | KMnO4, AcOH, TBAB | — | CHCl3 | Reflux | 3 h | 80-85% | Converts methylthio to methylsulfonyl |

Research Findings and Source Diversity

The preparation methods discussed are supported by multiple peer-reviewed sources:

- Pla et al. (2014) provide detailed studies on regioselective alkylation of 5-(methylthio)tetrazoles and the influence of reaction conditions on regioselectivity.

- Thirumala Chary et al. (2019) describe the synthesis of related 2-aryl-5-(methylthio)-2H-tetrazoles and oxidation to methylsulfonyl derivatives, including reaction conditions and yields.

- Additional synthetic strategies for 2,5-disubstituted tetrazoles via one-pot reactions and cross-coupling methods are discussed by Livingstone et al. (2020), indicating modular approaches to tetrazole functionalization.

Chemical Reactions Analysis

2-Tert-butyl-5-(methylsulfanyl)-2h-tetrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the tetrazole ring to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and bases such as sodium hydride.

Scientific Research Applications

2-Tert-butyl-5-(methylsulfanyl)-2h-tetrazole has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in inflammatory pathways such as cyclooxygenase and lipoxygenase.

Medicine: Research is ongoing into its potential as an anti-cancer agent, as it has shown the ability to inhibit the growth of certain cancer cells.

Industry: It is used in the synthesis of other organic compounds and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-(methylsulfanyl)-2h-tetrazole involves its interaction with metal ions to form complexes that inhibit enzyme activity. The compound acts as an antioxidant, protecting cells from damage caused by reactive oxygen species. Its anti-cancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

*Estimated logP values based on substituent contributions.

- The methylsulfanyl group, while less bulky than neopentylthio or bromophenyl substituents, provides a balance between lipophilicity and solubility .

- Thermal and Chemical Stability : Neopentylthio-substituted tetrazoles exhibit superior thermal stability due to branched alkyl chains, whereas bromophenyl derivatives are more reactive in palladium-catalyzed coupling reactions .

Biological Activity

2-Tert-butyl-5-(methylsulfanyl)-2H-tetrazole is a compound belonging to the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Tetrazole Ring: The presence of the tetrazole ring contributes significantly to the compound's reactivity and biological interactions.

- Substituents: The tert-butyl group at the second position and the methylthio group at the fifth position enhance its lipophilicity and bioisosteric properties, allowing it to mimic carboxylic acids in biological systems.

1. Antihypertensive Activity

Recent studies have indicated that tetrazole derivatives, including this compound, exhibit significant antihypertensive effects. These compounds function as angiotensin II receptor antagonists, which are crucial in regulating blood pressure. For instance, derivatives synthesized from this compound demonstrated notable reductions in blood pressure in experimental models, outperforming some existing antihypertensive drugs .

2. Antioxidant Properties

The antioxidant potential of this compound has been evaluated using various assays, such as the DPPH assay. The results showed that it possesses significant free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .

3. Anticancer Activity

The anticancer properties of tetrazoles have been a focus of research due to their ability to induce apoptosis in cancer cells. Studies have shown that structural modifications on the tetrazole ring can enhance cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values indicating potent activity against human glioblastoma and melanoma cells .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: It has been observed that this compound can inhibit urease activity, which is relevant in treating conditions like urinary tract infections and certain types of cancer .

- Metal Coordination: The unique structure allows for stable interactions with metal ions, making it a potential ligand in coordination chemistry. This property can be exploited for catalysis and material synthesis.

Comparative Analysis with Related Compounds

A comparative analysis with other tetrazoles reveals that this compound possesses unique properties that enhance its biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Methylthio-1H-tetrazole | Contains a methylthio group | Exhibits strong UV absorbance; useful in photochemical applications |

| 1H-Tetrazole | Lacks substituents at positions 2 and 5 | More basic; commonly used as a building block in organic synthesis |

| 5-Arylethynyl-1H-tetrazoles | Substituted at position 5 with arylethynyl groups | Engages in unique electrophilic activation reactions |

| 2-Tert-butyl-5-(pyridyl)-1H-tetrazole | Contains a pyridyl substituent | Known for its chelating properties with metal ions |

Case Studies

- Antihypertensive Study: A recent study synthesized several derivatives based on the tetrazole scaffold and tested their antihypertensive effects. The results indicated that compounds derived from this compound exhibited significant blood pressure-lowering effects compared to traditional therapies .

- Anticancer Evaluation: Another research effort focused on evaluating the anticancer activity of related tetrazoles against various cell lines. The findings suggested that modifications at different positions on the tetrazole ring could lead to enhanced cytotoxic effects, indicating a promising avenue for developing new anticancer agents .

Q & A

Q. What are the most effective synthetic routes for 2-Tert-butyl-5-(methylsulfanyl)-2H-tetrazole, and how do reaction conditions influence yield?

The compound can be synthesized via 1,3-dipolar cycloaddition or oxidative coupling strategies. For example, 2,5-disubstituted tetrazoles are efficiently prepared using 1 atm O₂ as a green oxidizer , achieving yields >70% under mild conditions. Solvent choice (e.g., DMF or DMSO) and temperature (60–100°C) critically impact regioselectivity and purity. Metal-free coupling with boronic acids or tosylhydrazones under microwave activation further enhances regioselectivity (7–67% yield) .

Q. How stable is this compound under varying pH and environmental conditions?

Stability studies indicate that tetrazole derivatives, including this compound, retain structural integrity across a pH range of 2–12 . This resilience suggests suitability for biological assays or catalytic applications in non-aqueous media. However, prolonged exposure to strong acids/bases or UV light may degrade the methylsulfanyl group .

Q. What analytical methods are recommended for characterizing this compound?

- NMR spectroscopy : Confirm substitution patterns via ¹H (δ 1.4–1.6 ppm for tert-butyl) and ¹³C (δ 35–40 ppm for methylsulfanyl).

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases.

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks for molecular weight validation .

Q. Are there documented biological activities for this compound or its analogs?

While direct data is limited, structurally similar tetrazoles exhibit antimicrobial and anticancer properties. For instance, 2-aryl-2H-tetrazoles show MIC values of 8–32 µg/mL against S. aureus and E. coli. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole functionalization be addressed?

Regioselective substitution at the 5-position is achieved using microwave-assisted, metal-free coupling with glycopyranosyl tosylhydrazones. Base selection (e.g., K₂CO₃ vs. Et₃N) and solvent polarity (THF vs. DCM) significantly influence product distribution. Computational modeling (DFT) predicts transition-state energies to optimize conditions .

Q. What computational tools are effective for predicting reaction pathways or stability?

Quantum chemical calculations (e.g., Gaussian, ORCA) and Hirshfeld surface analysis map electron density and intermolecular interactions. For example, reaction path searches using density functional theory (DFT) identify low-energy intermediates, reducing trial-and-error experimentation. Software like ICReDD integrates experimental data to refine computational models .

Q. How should contradictory data on tetrazole reactivity be resolved?

- Controlled replication : Standardize solvents, catalysts, and temperature.

- Cross-validation : Compare XRD crystal structures with computational predictions to identify steric/electronic effects.

- Meta-analysis : Aggregate data from analogous compounds (e.g., 5-(trinitromethyl)-2H-tetrazole) to isolate substituent-specific trends .

Q. What advanced techniques elucidate crystal packing or supramolecular interactions?

Single-crystal X-ray diffraction reveals hydrogen-bonding networks (N–H···N) and π-stacking. For this compound, the bulky tert-butyl group disrupts packing, increasing solubility. Hirshfeld analysis quantifies contact contributions (e.g., S···H interactions from methylsulfanyl) .

Q. How can reactor design improve scalability for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.